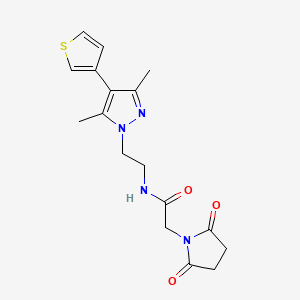
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Thiophene derivatives
are a very important class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Imidazole derivatives
, on the other hand, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
生物活性
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores the compound's synthesis, biological activities, and relevant case studies.
Structural Overview
The molecular structure of the compound includes a pyrazole ring substituted with a thiophene group and a pyrrolidine moiety. Its molecular formula is C16H18N4O2S, and it has a molecular weight of approximately 330.4 g/mol. The presence of these functional groups is believed to confer various biological properties.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound has shown promising cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth, as suggested by studies on similar pyrazole compounds.
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have demonstrated that related compounds can significantly reduce inflammatory markers in cellular models . For instance, certain pyrazole derivatives have shown COX-2 selectivity indices that surpass those of standard anti-inflammatory drugs like diclofenac .
3. Antimicrobial Properties
The antimicrobial activity of pyrazole compounds is well documented. Studies have indicated that derivatives similar to this compound exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the formation of the pyrazole ring followed by the attachment of the thiophene and pyrrolidine groups through nucleophilic substitution reactions. The detailed synthetic pathway can be summarized as follows:
- Formation of Pyrazole : Reacting appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Thiophene Substitution : Introducing the thiophene moiety via electrophilic aromatic substitution.
- Pyrrolidine Attachment : Using amide coupling techniques to attach the pyrrolidine group.
Case Study 1: Anticancer Efficacy
A study published in Molecules reported on the anticancer efficacy of various pyrazole derivatives, including those structurally related to our compound. The study found that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against several cancer cell lines .
Case Study 2: Anti-inflammatory Activity
Another investigation highlighted the anti-inflammatory properties of pyrazole-containing compounds in carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited comparable efficacy to established anti-inflammatory agents, suggesting their potential for therapeutic applications .
特性
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-17(13-5-8-25-10-13)12(2)21(19-11)7-6-18-14(22)9-20-15(23)3-4-16(20)24/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESUOYLAKJMVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CN2C(=O)CCC2=O)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














